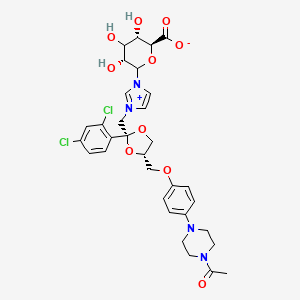
Ketoconazole Glucuronide (Technical Grade)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ketoconazole Glucuronide is a metabolite of Ketoconazole, an antifungal agent. This compound is formed through the process of glucuronidation, where Ketoconazole is conjugated with glucuronic acid. This process enhances the solubility of Ketoconazole, facilitating its excretion from the body. Ketoconazole Glucuronide is primarily studied for its role in drug metabolism and its interactions with various enzymes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ketoconazole Glucuronide involves the enzymatic reaction of Ketoconazole with uridine diphosphate glucuronic acid (UDPGA) in the presence of uridine diphosphate-glucuronosyltransferase (UGT) enzymes. This reaction typically occurs in the liver, where UGT enzymes are abundant. The reaction conditions include maintaining a physiological pH and temperature to ensure optimal enzyme activity.
Industrial Production Methods
Industrial production of Ketoconazole Glucuronide can be achieved through biotransformation processes using liver microsomes or recombinant UGT enzymes. These methods involve incubating Ketoconazole with UDPGA and the UGT enzyme source under controlled conditions. The product is then purified using chromatographic techniques to obtain Ketoconazole Glucuronide in its technical grade form.
Análisis De Reacciones Químicas
Types of Reactions
Ketoconazole Glucuronide primarily undergoes hydrolysis and conjugation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the breakdown of the glucuronide conjugate back to Ketoconazole and glucuronic acid. Conjugation reactions involve the formation of additional glucuronide conjugates with other metabolites.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Conjugation: UDPGA and UGT enzymes under physiological conditions.
Major Products Formed
Hydrolysis: Ketoconazole and glucuronic acid.
Conjugation: Additional glucuronide conjugates with other metabolites.
Aplicaciones Científicas De Investigación
Ketoconazole Glucuronide is extensively studied in the fields of pharmacokinetics and drug metabolism. Its primary applications include:
Chemistry: Understanding the metabolic pathways of Ketoconazole and its interactions with UGT enzymes.
Biology: Studying the role of glucuronidation in drug metabolism and excretion.
Medicine: Investigating the effects of Ketoconazole Glucuronide on drug efficacy and safety, particularly in the context of drug-drug interactions.
Industry: Developing biotransformation processes for the production of glucuronide conjugates for pharmaceutical applications.
Mecanismo De Acción
Ketoconazole Glucuronide exerts its effects through the inhibition of UGT enzymes, particularly UGT1A1 and UGT1A9 . This inhibition can lead to increased exposure to other drugs metabolized by these enzymes, such as irinotecan. The molecular targets of Ketoconazole Glucuronide include the active sites of UGT enzymes, where it competes with other substrates for binding.
Comparación Con Compuestos Similares
Similar Compounds
Cyclosporine A: Another compound that inhibits UGT enzymes and affects drug metabolism.
Paclitaxel: Known to inhibit UGT1A1-mediated glucuronidation.
Midazolam: Inhibits UGT1A4-mediated glucuronidation.
Uniqueness
Ketoconazole Glucuronide is unique in its potent inhibition of UGT1A1 and UGT1A9, which distinguishes it from other similar compounds. This unique property makes it a valuable tool in studying drug-drug interactions and the role of glucuronidation in drug metabolism.
Propiedades
Fórmula molecular |
C32H36Cl2N4O10 |
|---|---|
Peso molecular |
707.6 g/mol |
Nombre IUPAC |
(2S,3S,5R)-6-[3-[[(2R,4S)-4-[[4-(4-acetylpiperazin-1-yl)phenoxy]methyl]-2-(2,4-dichlorophenyl)-1,3-dioxolan-2-yl]methyl]imidazol-3-ium-1-yl]-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C32H36Cl2N4O10/c1-19(39)36-10-12-37(13-11-36)21-3-5-22(6-4-21)45-15-23-16-46-32(48-23,24-7-2-20(33)14-25(24)34)17-35-8-9-38(18-35)30-28(42)26(40)27(41)29(47-30)31(43)44/h2-9,14,18,23,26-30,40-42H,10-13,15-17H2,1H3/t23-,26?,27-,28+,29-,30?,32-/m0/s1 |
Clave InChI |
ZZNGUJXXZIYXFR-QYZWEJSVSA-N |
SMILES isomérico |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OC[C@H]3CO[C@](O3)(C[N+]4=CN(C=C4)C5[C@@H](C([C@@H]([C@H](O5)C(=O)[O-])O)O)O)C6=C(C=C(C=C6)Cl)Cl |
SMILES canónico |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OCC3COC(O3)(C[N+]4=CN(C=C4)C5C(C(C(C(O5)C(=O)[O-])O)O)O)C6=C(C=C(C=C6)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















